3-N-cyclohexylpyridine-2,3-diamine

Coordination chemistry Ligand design Regioselective synthesis

3-N-Cyclohexylpyridine-2,3-diamine (CAS 1286273-78-6; synonym N3-cyclohexylpyridine-2,3-diamine) is a heterocyclic diamine of molecular formula C₁₁H₁₇N₃ (MW 191.27 g/mol) featuring a cyclohexylamino substituent at the pyridine N3 position and a free amino group at the C2 position. The compound is classified as a research building block and versatile small-molecule scaffold within the 2,3-diaminopyridine family.

Molecular Formula C11H17N3
Molecular Weight 191.27 g/mol
CAS No. 1286273-78-6
Cat. No. B1526741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-N-cyclohexylpyridine-2,3-diamine
CAS1286273-78-6
Molecular FormulaC11H17N3
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC2=C(N=CC=C2)N
InChIInChI=1S/C11H17N3/c12-11-10(7-4-8-13-11)14-9-5-2-1-3-6-9/h4,7-9,14H,1-3,5-6H2,(H2,12,13)
InChIKeyCLWPVXLYGATKMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-N-Cyclohexylpyridine-2,3-diamine (CAS 1286273-78-6) — Structural Identity, Physicochemical Profile, and Comparator Landscape for Procurement Evaluation


3-N-Cyclohexylpyridine-2,3-diamine (CAS 1286273-78-6; synonym N3-cyclohexylpyridine-2,3-diamine) is a heterocyclic diamine of molecular formula C₁₁H₁₇N₃ (MW 191.27 g/mol) featuring a cyclohexylamino substituent at the pyridine N3 position and a free amino group at the C2 position [1]. The compound is classified as a research building block and versatile small-molecule scaffold within the 2,3-diaminopyridine family . Its computed physicochemical descriptors include LogP of 3.06, topological polar surface area (TPSA) of 50.94 Ų, two rotatable bonds, and compliance with Lipinski's Rule of Five, placing it in a property space distinct from the unsubstituted parent pyridine-2,3-diamine (CAS 452-58-4; MW 109.13, LogP 0.27–1.41, TPSA 64.93 Ų) [1][2]. Commercially, this compound is supplied at ≥95% or ≥97% purity (HPLC) by specialist vendors including Key Organics Ltd. and Matrix Scientific, with a reported melting point of 183–187 °C [3].

Why 3-N-Cyclohexylpyridine-2,3-diamine Cannot Be Replaced by Generic 2,3-Diaminopyridine or Regioisomeric Analogs Without Experimental Re-Validation


The 2,3-diaminopyridine scaffold is exquisitely sensitive to the regiochemistry of N-substitution, a principle conclusively demonstrated by Kuduk et al. (2005), who showed that replacing a biphenyl distal phenyl ring with a cyclohexyl group in 2,3-diaminopyridine bradykinin B1 antagonists produced a dramatic improvement in receptor affinity, whereas alternative carbo- and heterocyclic replacements yielded inferior outcomes [1]. The specific positioning of the cyclohexylamino group at N3 (as in CAS 1286273-78-6) versus N2 (as in regioisomer CAS 41082-18-2) creates a distinct hydrogen-bond donor/acceptor topology: the N3-substituted isomer presents a free 2-NH₂ group adjacent to the pyridine nitrogen, forming a vicinal diamine chelation motif unavailable to both the N2-substituted regioisomer and the 2,4-diaminopyridine analog (CAS 1249311-46-3) . These topological differences directly affect metal coordination geometry, molecular recognition, and downstream synthetic derivatization pathways, making generic interchange of any in-class cyclohexylpyridine diamine impossible without full re-optimization of reaction conditions or biological assays.

Quantitative Differentiation Evidence: 3-N-Cyclohexylpyridine-2,3-diamine vs. Closest Structural Analogs


Regiochemical Substitution Site (N3 vs. N2): Impact on Chelation Topology and Metal-Binding Motif

The target compound bears the cyclohexylamino substituent at the pyridine N3 (meta) position, leaving the 2-NH₂ group free and adjacent to the pyridine ring nitrogen. This creates a 1,2-vicinal diamine/aza-chelating motif (N-pyridyl + 2-NH₂) fundamentally distinct from the N2-substituted regioisomer 2-N-cyclohexylpyridine-2,3-diamine (CAS 41082-18-2), where the cyclohexyl group occupies the 2-position and displaces the free amine to the 3-position, thereby eliminating the vicinal diamine chelation pocket . A structurally distinct comparator, N2-cyclohexylpyridine-2,4-diamine (CAS 1249311-46-3), places amino groups at the 2- and 4-positions, creating a 1,3-relationship that precludes bidentate metal chelation entirely . The N3-substituted isomer is the only member of this comparator set offering an unencumbered 2-NH₂/pyridyl-N donor pair, a feature critical for applications in transition-metal catalysis and metallodrug design where cis-coordination geometry is required [1].

Coordination chemistry Ligand design Regioselective synthesis

Lipophilicity (LogP): 2.2- to 11-Fold Increase Over Unsubstituted 2,3-Diaminopyridine

The calculated LogP of 3-N-cyclohexylpyridine-2,3-diamine is 3.06 [1]. The unsubstituted parent scaffold, pyridine-2,3-diamine (CAS 452-58-4), has reported LogP values ranging from 0.27 to 1.41 depending on the computational method employed, with the most commonly cited experimental/logP value being approximately 0.27–0.30 . This represents a LogP increase of 1.65–2.79 log units (approximately 2.2-fold to 11-fold increase in partition coefficient) upon N3-cyclohexyl substitution. The increased lipophilicity shifts the compound from a hydrophilic small molecule (LogP < 1) into the optimal drug-like lipophilicity range (LogP 1–4), potentially improving passive membrane permeability while maintaining acceptable aqueous solubility characteristics [2].

Drug design Membrane permeability ADME optimization

Melting Point and Thermal Stability: 68–73 °C Elevation vs. Parent 2,3-Diaminopyridine Indicative of Enhanced Crystal Lattice Energy

3-N-Cyclohexylpyridine-2,3-diamine exhibits a melting point of 183–187 °C [1]. The unsubstituted parent, pyridine-2,3-diamine (CAS 452-58-4), melts at 110–115 °C (lit.) . This 68–73 °C elevation in melting point upon introduction of the N3-cyclohexyl group is consistent with increased molecular weight, enhanced van der Waals contacts from the cyclohexyl ring, and additional hydrogen-bonding capacity in the solid state. The higher melting point and crystalline nature facilitate purification by recrystallization and provide a robust identity check for incoming quality control. For the N2 regioisomer (CAS 41082-18-2), a melting point of approximately 119 °C has been reported from some vendor sources, placing it intermediate between the parent and the N3 isomer, though this value lacks authoritative experimental validation .

Solid-state characterization Crystallinity Quality control

Polar Surface Area (PSA): 14 Ų Reduction vs. Parent Scaffold Favoring Blood–Brain Barrier Penetration Potential

The topological polar surface area (TPSA) of 3-N-cyclohexylpyridine-2,3-diamine is 50.94 Ų [1], compared with 64.93 Ų for pyridine-2,3-diamine (CAS 452-58-4) [2]. This reduction of approximately 14 Ų (21.5% decrease) arises because the cyclohexyl substituent contributes additional hydrophobic surface area without adding polar atoms, thereby diluting the PSA contribution of the two amino groups and the pyridine nitrogen. In CNS drug design, a TPSA below 60–70 Ų is empirically associated with improved passive blood–brain barrier (BBB) permeability, and the N3-cyclohexyl analog falls well within this threshold, whereas the parent compound sits near the boundary [3]. The regioisomer CAS 41082-18-2 shares the same molecular formula and therefore an identical TPSA, but the topological orientation of polar atoms differs, which may affect intramolecular hydrogen bonding and the effective (3D) PSA in solution [4].

CNS drug design Blood-brain barrier Property-based optimization

Patent Landscape: Cyclohexylpyridine Scaffolds with Reduced CYP3A4 Inhibition vs. Aprepitant — Contextual Relevance for N3-Substituted Diamines

The broader cyclohexylpyridine derivative class has been the subject of intensive patent activity by Kissei Pharmaceutical Co., Ltd., culminating in US Patent 9,708,266 B2 (granted 2017) and related filings (EP3141541A4, RU-2016147704-A, CN-106414406-A) claiming compounds with NK1 receptor antagonist activity and reduced CYP3A4 inhibitory activity compared to aprepitant [1][2]. While 3-N-cyclohexylpyridine-2,3-diamine per se is not the final claimed pharmaceutical agent, it embodies the core 2,3-diaminopyridine scaffold that, when N-substituted with cyclohexyl and further elaborated, generated compounds in this patent family demonstrating CYP3A4 IC₅₀ shifts of >10-fold compared to the aprepitant benchmark [3]. The patent family specifies that the cyclohexylpyridine core with appropriate N-substitution patterns achieves the desired pharmacological profile, and the N3-cyclohexyl-2,3-diamine represents a key building block for constructing such analogs. In contrast, the 2,4-diaminopyridine regioisomer (CAS 1249311-46-3) is not represented in this patent landscape, suggesting that the 2,3-diamine arrangement is specifically required for NK1 pharmacophore engagement [4].

NK1 antagonism CYP3A4 inhibition Antiemetic drug discovery

Synthetic Tractability: Commercially Available at Defined Purity with Established MDL Registry Enabling Reproducible Scale-Up

3-N-Cyclohexylpyridine-2,3-diamine is commercially available from multiple specialist suppliers at defined purity grades: Key Organics Ltd. (Product CG-0019, >97% purity, melting point 183–187 °C) [1], Matrix Scientific via VWR (≥97%, MDL MFCD20688652) , and Leyan (Product 1395277, 95+% purity) . The MDL number MFCD20688652 provides a unique, searchable identifier that ensures batch-to-batch reproducibility in procurement. By comparison, the N2 regioisomer (CAS 41082-18-2) is listed under a different MDL (MFCD08692167) and is reported as discontinued or with limited availability from certain vendors (e.g., CymitQuimica lists it as discontinued) . The unsubstituted parent, pyridine-2,3-diamine (CAS 452-58-4), is widely available at lower cost but lacks the cyclohexyl substitution that is essential for the enhanced lipophilicity, altered PSA profile, and patent-relevant pharmacophore construction described in the evidence items above.

Chemical procurement Building block sourcing Reproducibility

Optimal Application Scenarios for 3-N-Cyclohexylpyridine-2,3-diamine Based on Verified Differentiation Evidence


Design of Vicinal Diamine/Aza Chelating Ligands for Transition-Metal Catalysis

When designing bidentate N,N'-donor ligands for transition-metal-catalyzed cross-coupling or asymmetric transformations, the target compound's free 2-NH₂/pyridyl-N donor pair (absent in the N2 regioisomer CAS 41082-18-2 and geometrically inaccessible in the 2,4-diamine isomer CAS 1249311-46-3) provides a cis-chelating motif analogous to 2-(aminomethyl)pyridine ligands. The cyclohexyl group additionally imparts steric bulk and increased lipophilicity (LogP 3.06 vs. 0.27 for the unsubstituted parent [1]), potentially enhancing catalyst solubility in non-polar solvents and influencing enantioselectivity through steric differentiation. Procurement of the N3 isomer is mandatory for this application; substitution with the N2 isomer would eliminate the chelation motif entirely .

Medicinal Chemistry Starting Point for NK1 Antagonist Programs Requiring Reduced CYP3A4 Liability

The Kissei Pharmaceutical patent family (US 9,708,266 B2, EP3141541A4) establishes the cyclohexyl-2,3-diaminopyridine scaffold as a privileged core for NK1 receptor antagonists with >10-fold reduced CYP3A4 inhibition compared to aprepitant [2]. The target compound embodies this core scaffold and can serve as a building block for further elaboration (e.g., acylation, sulfonylation, or heterocycle formation at the free 2-NH₂ position) to generate patentable analogs. The elevated LogP (3.06) and reduced TPSA (50.94 Ų) compared to the parent diaminopyridine further support CNS penetration potential, which is desirable for centrally acting antiemetic agents [1][3]. The 2,4-diamine regioisomer is not represented in this patent landscape and cannot serve as a substitute for this application.

Physicochemical Property Calibration in Fragment-Based or Scaffold-Hopping Drug Design

In fragment-based drug discovery or scaffold-hopping exercises, the target compound provides a cyclohexyl-derivatized 2,3-diaminopyridine fragment with a LogP ~2.2–11-fold higher than the parent scaffold and a TPSA 14 Ų lower [1][3]. This enables systematic exploration of lipophilicity–permeability trade-offs while maintaining the hydrogen-bonding capacity of the diaminopyridine core. The availability of the compound at defined purity (>97%) with a verified melting point (183–187 °C) [4] supports reproducible biophysical assay screening (e.g., surface plasmon resonance, isothermal titration calorimetry) where precise concentration determination and compound integrity are critical.

Synthetic Methodology Development Leveraging Regioselective N3-Functionalization

The differential reactivity of the N3-cyclohexylamino group vs. the free 2-NH₂ group enables chemoselective derivatization: the 2-NH₂ can be selectively acylated, alkylated, or converted to a diazonium salt for Sandmeyer-type transformations, while the N3-cyclohexyl group remains intact. This regiochemical orthogonality is not available in the N2-substituted isomer (where the cyclohexyl occupies the more reactive 2-position) . The commercial availability of the compound from multiple suppliers under the MDL registry MFCD20688652 [4] ensures that methodology development studies can be conducted with consistent material quality across collaborating laboratories.

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